![molecular formula C13H12N4S2 B5218302 4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole is a synthetic compound with potential therapeutic applications in various fields of medicine. It is commonly referred to as MPTT and is a member of the triazole family of compounds.
Mecanismo De Acción
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MPTT has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. MPTT has also been shown to activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. In infectious disease research, MPTT has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis. In neurological disorder research, MPTT has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPTT has been shown to have various biochemical and physiological effects, depending on the context in which it is studied. In cancer cells, MPTT has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In infectious disease research, MPTT has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurological disorder research, MPTT has been shown to have neuroprotective effects, including antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTT has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of medicine, which makes it an attractive target for drug development. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its limited solubility in water, which may make it difficult to work with in certain contexts. Another limitation is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for MPTT research. One direction is the development of MPTT-based drugs for cancer, infectious diseases, and neurological disorders. Another direction is the exploration of MPTT's mechanism of action, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of MPTT in various contexts, including in vivo studies. Finally, the development of new synthesis methods for MPTT may improve its accessibility and potential applications.
Métodos De Síntesis
MPTT can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-phenyl-1,3-thiazole with thioacetic acid to produce 2-phenylthioacetylthiazole. The second step involves the reaction of 2-phenylthioacetylthiazole with hydrazine hydrate to produce 2-phenylthioacetylhydrazide. The final step involves the reaction of 2-phenylthioacetylhydrazide with methyl isothiocyanate to produce MPTT.
Aplicaciones Científicas De Investigación
MPTT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, MPTT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In infectious disease research, MPTT has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurological disorder research, MPTT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-17-9-14-16-13(17)19-8-11-7-18-12(15-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSURULSYSIRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)
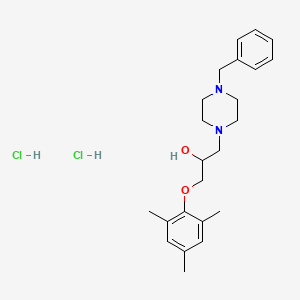
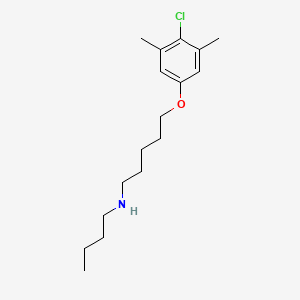
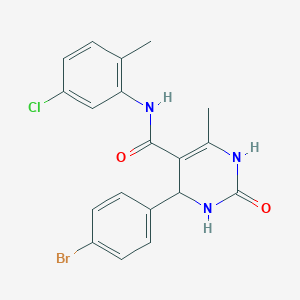
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)
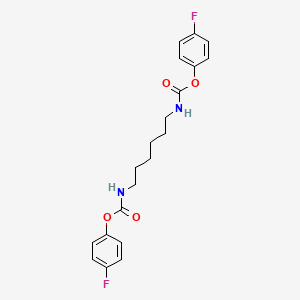
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
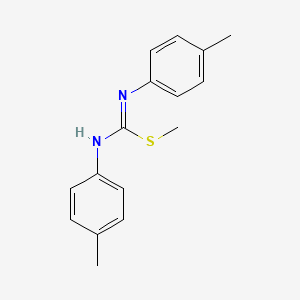
![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)
![ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)
![3-[4-amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B5218311.png)